molecular formula C7H12O3S B8705739 Methyl [(2-oxobutyl)sulfanyl]acetate CAS No. 61363-63-1

Methyl [(2-oxobutyl)sulfanyl]acetate

Cat. No. B8705739
M. Wt: 176.24 g/mol
InChI Key: LSVOGJNOXYTIKJ-UHFFFAOYSA-N
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Patent
US06960575B2

Procedure details

Triethylamine (28.3 ml) is added to a solution of methyl 2-(2-hydroxybutylthio)acetate (6.00 g, Reference compound No. 35-1) in dimethyl sulfoxide (180 ml). A sulfur trioxide-pyridine complex (20.0 g) is added to the mixture, and the whole is stirred for one hour. Water is added to the reaction mixture, and the whole is stirred for 20 minutes and extracted with ethyl acetate. The extract is washed with water, 1 N hydrochloric acid and saturated brine successively and dried over anhydrous magnesium sulfate. The extract is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to give the titled reference compound (5.93 g).
Quantity
28.3 mL
Type
reactant
Reaction Step One
Name
methyl 2-(2-hydroxybutylthio)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][CH:9]([CH2:17][CH3:18])[CH2:10][S:11][CH2:12][C:13]([O:15][CH3:16])=[O:14].O>CS(C)=O>[O:8]=[C:9]([CH2:17][CH3:18])[CH2:10][S:11][CH2:12][C:13]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
Quantity
28.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
methyl 2-(2-hydroxybutylthio)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CSCC(=O)OC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the whole is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A sulfur trioxide-pyridine complex (20.0 g) is added to the mixture
STIRRING
Type
STIRRING
Details
the whole is stirred for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water, 1 N hydrochloric acid and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The extract is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CSCC(=O)OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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